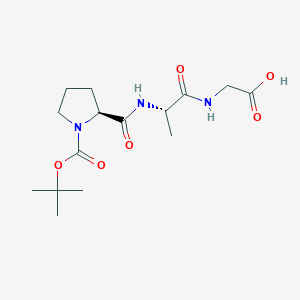

Boc-Pro-Ala-Gly-OH

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O6 |

|---|---|

Molecular Weight |

343.38 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1 |

InChI Key |

YUZAMVJFOVNJLN-UWVGGRQHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis Mechanism & Kinetics of Boc-Pro-Ala-Gly-OH

Executive Summary

This technical guide details the solution-phase synthesis, reaction mechanics, and kinetic profiles of Boc-Pro-Ala-Gly-OH , a canonical tripeptide motif found in collagen and pharmaceutical intermediates. Unlike solid-phase synthesis (SPPS), which is governed by diffusion-limited kinetics, solution-phase synthesis allows for precise thermodynamic control and kinetic monitoring. This document provides a self-validating protocol designed for high purity (>98%) and minimal racemization, specifically addressing the steric constraints of the N-terminal proline and the racemization lability of the central alanine residue.

Part 1: Retrosynthetic Analysis & Strategic Design

Structural Considerations

The target molecule is N-(tert-Butoxycarbonyl)-L-Prolyl-L-Alanyl-Glycine .

-

N-Terminus: Boc (acid-labile, base-stable).

-

C-Terminus: Free Carboxylic Acid (requires orthogonal protection during synthesis).

-

Sequence: Pro-Ala-Gly.

Synthetic Strategy: The "2+1" Fragment Condensation vs. Stepwise

For a tripeptide, a Linear Stepwise Strategy (C

Selected Route:

-

C-Terminal Protection: Glycine benzyl ester (

). Benzyl esters are removed via hydrogenolysis ( -

First Coupling:

. -

Deprotection:

cleavage of Boc. -

Second Coupling:

. -

Final Deprotection: Hydrogenolysis to yield

.

Part 2: Mechanistic Deep Dive

Activation Kinetics (Carbodiimide/Additive)

The coupling reaction relies on modifying the thermodynamics of the carboxylic acid to make the carbonyl carbon electrophilic. We utilize EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

The Pathway:

-

Protonation: The carbodiimide is protonated by the carboxylic acid.

-

O-Acylisourea Formation: The carboxylate attacks the carbodiimide.[1] This is the Rate Determining Step (RDS) in the absence of additives.

-

Active Ester Formation: HOBt attacks the highly reactive (and racemization-prone) O-acylisourea to form the HOBt-active ester.

-

Aminolysis: The amine (from the growing peptide chain) attacks the active ester to form the peptide bond.

Visualization: Activation & Coupling Mechanism

The following diagram illustrates the EDC/HOBt mediated pathway, highlighting the critical transition from the unstable O-acylisourea to the stable Active Ester.

Caption: Kinetic pathway of EDC/HOBt coupling. Red node indicates the high-energy, racemization-prone intermediate.

Part 3: Reaction Kinetics & Thermodynamics

Rate Laws

The coupling reaction follows second-order kinetics, dependent on the concentration of the active ester and the nucleophilic amine.

However, the observed rate constant

The "Proline Factor" (Steric Hindrance)

In the coupling of Boc-Pro-OH to H-Ala-Gly-OBzl , the kinetics deviate from standard primary amine couplings.

-

Nucleophile Constraint: The amine on H-Ala-Gly-OBzl is primary and unhindered.

-

Electrophile Constraint: Boc-Pro-OH contains a pyrrolidine ring. The

-carbon is part of a rigid ring structure. While Proline is a secondary amine nucleophile, as an activated acid (Boc-Pro-OBt), the steric bulk of the Boc group adjacent to the ring restricts the rotational freedom of the transition state. -

Kinetic Impact: The Arrhenius pre-exponential factor (

) is lower for Proline couplings compared to Alanine or Glycine, often requiring extended reaction times (4-6 hours vs. 1-2 hours).

Racemization Kinetics ( vs )

Racemization is a competing parallel reaction. For the Boc-Ala coupling step, the risk is significant if base is present in excess.

-

Mechanism: Base-catalyzed proton abstraction at the

-carbon of the active ester forms an enolate or oxazolone. -

Control: The ratio of Coupling (

) to Racemization (- is achieved by using HOBt (lowers activation energy for aminolysis) and maintaining low dielectric constant solvents (DCM over DMF where possible).

| Parameter | Ala-Gly Coupling | Pro-(Ala-Gly) Coupling |

| Order of Reaction | 2nd Order | 2nd Order |

| Rel. Rate ( | 1.0 (Reference) | ~0.6 (Slower) |

| Racemization Risk | Moderate (Ala is chiral) | Low (Pro lacks amide H) |

| Limiting Factor | Enolization of Ala | Steric bulk of Boc-Pro |

Part 4: Experimental Protocol (The Self-Validating System)

This protocol utilizes Thin Layer Chromatography (TLC) and LC-MS checkpoints to validate each step before proceeding, ensuring process integrity.

Phase 1: Synthesis of Boc-Ala-Gly-OBzl

-

Reagents:

-

Procedure:

-

Dissolve H-Gly-OBzl·TsOH in DCM and add NMM at 0°C. Stir 5 min.

-

Add Boc-Ala-OH and HOBt. Stir until dissolved.

-

Add EDC[3]·HCl.

-

Validation Point 1: Stir at 0°C for 1 hour, then RT for 3 hours. Check TLC (50% EtOAc/Hexane). Ninhydrin stain should show disappearance of free amine (Gly-OBzl) spot.

-

Workup: Wash with 1N HCl (removes unreacted amine/EDC), Sat. NaHCO3 (removes unreacted acid), and Brine. Dry over Na2SO4.

-

Phase 2: Deprotection & Chain Elongation

-

Boc Cleavage:

-

Treat Boc-Ala-Gly-OBzl with 50% TFA/DCM (20 mL) for 30 min.

-

Evaporate TFA in vacuo. Co-evaporate with toluene (3x) to remove TFA traces (Critical: Residual TFA protonates the amine, inhibiting the next coupling).

-

Result: H-Ala-Gly-OBzl·TFA .

-

-

Coupling Boc-Pro-OH:

-

Dissolve H-Ala-Gly-OBzl·TFA in DCM (50 mL).

-

Add NMM (22 mmol - Note: Double base needed to neutralize TFA salt).

-

Add Boc-Pro-OH (10 mmol), HOBt (11 mmol), EDC·HCl (11 mmol).

-

Validation Point 2: Stir 6-12 hours. LC-MS should show peak at M+1 corresponding to Boc-Pro-Ala-Gly-OBzl.

-

Phase 3: Final Deprotection (Hydrogenolysis)

-

Catalytic Hydrogenation:

-

Dissolve intermediate in MeOH (50 mL).

-

Add 10% Pd/C (10 wt% load).

-

Stir under

balloon atmosphere for 4 hours. -

Validation Point 3: TLC should show a baseline spot (free acid). Filter through Celite. Evaporate.

-

Workflow Visualization

Caption: Stepwise synthesis workflow with integrated Quality Control (QC) checkpoints.

Part 5: References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Albericio, F., & Tyle, P. (2000). Peptide-based Drug Design: Controlling Transport and Metabolism. Taylor & Francis. (Contextual grounding for Proline kinetics).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Solubility and stability of Boc-Pro-Ala-Gly-OH in different solvents

This technical guide provides a comprehensive analysis of the physicochemical behavior, solubility landscape, and stability profile of the tripeptide Boc-Pro-Ala-Gly-OH . It is designed for researchers requiring precise handling protocols for drug development and peptide synthesis applications.

Executive Summary

Boc-Pro-Ala-Gly-OH is a protected tripeptide intermediate often utilized as a building block in the synthesis of bioactive peptides or as a model compound for studying collagen-like turns (due to the Pro-Ala motif). Its N-terminal tert-butyloxycarbonyl (Boc) group confers lipophilicity and acid lability, while the C-terminal glycine provides a free carboxylic acid, creating a specific amphipathic profile.

This guide details the solvent systems required for optimal solubilization, delineates the stability boundaries (particularly regarding acid sensitivity), and provides validated protocols for handling this compound in a laboratory setting.

Physicochemical Characterization

Understanding the molecular drivers of solubility requires analyzing the constituent residues and protecting groups.

| Property | Value / Description | Impact on Handling |

| Sequence | Boc-Pro-Ala-Gly-OH | Pro: Conformational constraint (cis/trans). Ala: Hydrophobic spacer. Gly: C-terminal flexibility. |

| Molecular Weight | ~343.37 g/mol | Small molecule behavior; rapid diffusion. |

| Hydrophobicity | Moderate to High | The Boc group and Pro/Ala residues dominate, reducing water solubility at neutral pH. |

| pKa (approx.) | ~3.5 (C-term COOH) | Soluble in aqueous buffers only at pH > 6.0 (as a carboxylate anion). |

| Appearance | White to off-white powder | Hygroscopic; requires desiccation. |

Solubility Landscape

Theoretical vs. Empirical Solubility

Boc-Pro-Ala-Gly-OH exhibits "switchable" solubility .

-

In Organic Solvents: The Boc group and hydrophobic side chains (Pro ring, Ala methyl) make it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).

-

In Water: It is sparingly soluble in its protonated (free acid) form. Solubility increases dramatically upon deprotonation (pH > 6) using mild bases (e.g., NaHCO₃, NH₄OH).

Solvent Compatibility Matrix

| Solvent Class | Solvent | Solubility Rating | Comments |

| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Preferred for stock solutions. Cryoprotective. |

| Polar Aprotic | DMF | Excellent (>50 mg/mL) | Good for synthesis; avoid for cell assays (cytotoxic). |

| Chlorinated | DCM | Good | Standard solvent for coupling reactions. |

| Alcohols | Methanol/Ethanol | Moderate to Good | Heating (30-40°C) may be required for saturation. |

| Aqueous (Acidic) | 0.1% TFA/Water | Poor / Insoluble | Precipitates; risk of Boc removal over time. |

| Aqueous (Basic) | 1% NH₄OH or NaHCO₃ | Good | Forms soluble carboxylate salt. |

Solubility Decision Tree (Visualization)

The following diagram outlines the logical workflow for solubilizing Boc-Pro-Ala-Gly-OH based on the intended application.

Stability Dynamics

Acid Sensitivity (The Boc Group)

The primary stability concern is the acid-lability of the N-terminal Boc group.

-

Mechanism: In the presence of strong acids (TFA, HCl), the Boc group undergoes acidolysis, releasing isobutylene and CO₂, yielding the free amine (H-Pro-Ala-Gly-OH).

-

Critical Threshold: Avoid exposing the dissolved peptide to pH < 2 for extended periods unless deprotection is intended.

-

HPLC Caution: Standard HPLC mobile phases containing 0.1% TFA (pH ~2) are generally safe for short analysis times (20-30 min) at room temperature, but fractions should be lyophilized immediately or neutralized to prevent slow degradation.

Chemical Stability Pathways

Thermal Stability

-

Solid State: Stable at room temperature for weeks; long-term storage at -20°C is recommended.

-

Solution: Avoid heating >40°C in aqueous solutions to prevent potential hydrolysis of the peptide bonds or racemization, although Glycine at the C-terminus significantly reduces racemization risk compared to chiral amino acids.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock for biological assays.

-

Calculate Mass: For 1 mL of 10 mM stock, weigh approx. 3.43 mg of peptide.

-

Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO .

-

Mixing: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Note: DMSO stocks are hygroscopic. Ensure vials are tightly sealed.

-

Protocol B: Dissolution for HPLC Analysis

Objective: Prepare a sample for purity check without degrading the Boc group.

-

Weighing: Weigh 1 mg of peptide.

-

Initial Dissolution: Add 100 µL of Acetonitrile (ACN) or Methanol .

-

Dilution: Add 900 µL of 0.1% Ammonium Bicarbonate (aq) or pure water.

-

Avoid: Do not dissolve directly in 0.1% TFA/Water, as solubility may be poor and slow deprotection could occur if left standing.

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon filter before injection.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.

-

Sigma-Aldrich (Merck). "Boc-Gly-OH Product Datasheet & Solubility." (General Boc-amino acid solubility reference).

-

Thermo Fisher Scientific. "Peptide Solubility Guidelines." (Technical Note on hydrophobic/amphipathic peptide handling).

-

Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides." Journal of the American Chemical Society, 79(16), 4427-4431. (Foundational paper on Boc chemistry).

Sources

Sourcing and Quality Control of Boc-Pro-Ala-Gly-OH: A Technical Guide

Executive Summary

Boc-Pro-Ala-Gly-OH is a specialized tripeptide intermediate often utilized in collagenase substrate research and as a fragment for convergent peptide synthesis.[1] Unlike commodity amino acids (e.g., Boc-Gly-OH), this specific sequence is rarely found as a high-volume stock item.[1] Consequently, procuring it requires a shift from "catalog shopping" to Custom Synthesis Management .[1]

This guide provides a technical framework for sourcing Boc-Pro-Ala-Gly-OH, defining critical quality attributes (CQAs), and establishing a self-validating Quality Control (QC) protocol. It bridges the gap between chemical procurement and experimental rigor, ensuring that the material you receive does not compromise your downstream assays or synthesis.[1]

Part 1: Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, one must understand the physicochemical behavior of the target molecule.[1] The sequence Pro-Ala-Gly presents specific steric and solubility characteristics driven by the N-terminal Proline and the C-terminal Glycine.[1]

Structural Analysis[1][2]

-

N-Terminus (Boc-Pro): The tert-butyloxycarbonyl (Boc) group protects the secondary amine of the Proline.[1] Proline is a "helix breaker" and induces turns in peptide chains.[1][2] Its secondary amine nature makes it nucleophilic but sterically hindered compared to primary amines.[1]

-

Core (Ala): A standard chiral center.[1] The risk here is racemization (conversion of L-Ala to D-Ala) during synthesis if activation conditions are too harsh.[1]

-

C-Terminus (Gly-OH): Glycine is achiral, eliminating the risk of C-terminal racemization.[1] However, the free carboxylic acid (-OH) makes this peptide ready for coupling to a downstream amine or resin.[1]

Critical Quality Attributes (CQAs)

When ordering this peptide, the following specifications must be explicitly requested on the Certificate of Analysis (CoA):

| Attribute | Specification | Technical Rationale |

| Purity (HPLC) | >95% (Research) >98% (GMP/Clinical) | Separates the target peptide from deletion sequences (e.g., Boc-Pro-Gly-OH) and incompletely deprotected side products.[1] |

| Net Peptide Content (NPC) | Reported (Typ. 70-85%) | Critical: Peptides are hygroscopic and hold counter-ions.[1] If you weigh 1mg of powder, you may only get 0.75mg of peptide.[1] NPC corrects for water/salts. |

| Counter-ion | Free Acid or Ammonium Salt | Avoid Trifluoroacetate (TFA) salts if using in cellular assays, as TFA is cytotoxic.[1] Request "Acetate exchange" or "Desalting" if necessary.[1] |

| Water Content | < 5% (Karl Fischer) | High water content accelerates hydrolysis of the Boc group during storage.[1] |

Part 2: Purity Grades & Application Mapping[1]

Selecting the correct purity grade is an exercise in risk management, not just budget optimization.[1] The FDA and USP provide guidance on peptide impurities, which we adapt here for research and pre-clinical contexts.

The Purity Decision Matrix[1]

-

Crude (<80%): Suitable only for initial screening where false positives are acceptable.[1] Not recommended for Boc-Pro-Ala-Gly-OH if used as an enzyme substrate, as impurities may act as competitive inhibitors.[1]

-

>95% (Standard Research): The "Gold Standard" for non-clinical work.[1] Sufficient for NMR standards, chromatography references, and enzymatic assays (e.g., MMP/Collagenase activity).[1]

-

>98% (High Purity/GMP): Required for toxicity studies, crystallography, or if the peptide is a starting material for a GMP drug substance (per USP <1503> guidelines).[1]

Visualization: Grade Selection Logic

The following diagram illustrates the decision logic for selecting purity based on application risk.

Figure 1: Decision matrix for selecting peptide purity grades based on experimental risk tolerance.

Part 3: The Supplier Landscape[1]

Since Boc-Pro-Ala-Gly-OH is not a commodity, you will likely engage with Custom Synthesis providers.[1] The market is stratified by regulatory capability.[1]

Tier 1: GMP & Major Catalog Houses

Use when: You need full traceability, batch consistency, and validated CoAs.[1]

-

Bachem (Switzerland/USA): The industry leader.[1] Expensive but offers guaranteed counter-ion exchange and rigorous analytics.[1]

-

Merck (Sigma-Aldrich): Often lists catalog items but fulfills via custom synthesis for niche sequences.[1]

-

PolyPeptide Group: Focuses on large-scale GMP manufacturing.[1]

Tier 2: Rapid Custom Synthesis (CROs)

Use when: You need 100mg–5g for R&D quickly (2–3 weeks).[1]

-

GenScript: High reliability for research-grade peptides.[1] Offers "Rush" services.[1]

-

ChemPep / AAPPTec: US-based specialists in peptide reagents.[1] Good balance of cost and technical support.[1]

-

Bachem (Research Grade): Also competes here via their "shop" division.[1]

Sourcing Strategy: The "RFQ" (Request for Quote)

Do not just ask for "Price." Send a technical RFQ including:

-

Sequence: Boc-Pro-Ala-Gly-OH[1]

-

CAS: (If unavailable, provide structure: N-Boc-L-Prolyl-L-Alanyl-Glycine)

-

Purity: >95%

-

Salt: "Acetate" or "Free Acid" (Specify "No TFA" if for cell culture).[1]

-

QC Requirements: HPLC trace + Mass Spec required.

Part 4: Analytical Validation (The Protocol)

Trusting the vendor's CoA is good; verifying it is better.[1] This section outlines a Self-Validating System for Incoming Quality Control (IQC).

Workflow: IQC Protocol

Upon receipt of the peptide, execute the following workflow to ensure integrity.

Figure 2: Incoming Quality Control (IQC) workflow for custom peptides.

Detailed Methodology

Step 1: Solubility Check

Boc-Pro-Ala-Gly-OH is hydrophobic due to the Boc group and Proline/Alanine residues, but Glycine adds some polarity.[1]

-

Protocol: Dissolve 1 mg in 100 µL of DMF (Dimethylformamide) or DMSO. It should dissolve instantly.

-

Note: If adding to aqueous buffer, dissolve in DMSO first, then dilute.[1] Direct addition to water may result in aggregation.[1]

Step 2: HPLC Verification (Reverse Phase)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).[1]

-

Mobile Phase A: Water + 0.1% TFA.[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 220 nm (peptide bond).[1]

-

Acceptance Criteria: Main peak area >95%. Look for "shoulders" which indicate diastereomers (racemization).[1]

Step 3: Mass Spectrometry (ESI-MS)[1]

-

Theoretical Mass: Calculate exact mass based on formula (

).-

MW ≈ 343.38 g/mol .[1]

-

-

Expected Ion: Look for

peak at ~344.4 m/z and -

Red Flag: A peak at M-57 indicates loss of the tert-butyl group (Boc degradation), suggesting poor storage or acid exposure.[1]

Part 5: Handling & Storage[1]

Peptides are fragile.[1] Improper storage can degrade a 99% pure peptide into a 50% useless mixture within weeks.[1]

-

Long-Term Storage: Lyophilized powder must be stored at -20°C or colder.

-

Desiccation: Always store vials in a sealed container with silica gel desiccant.[1] Peptides are hygroscopic; moisture leads to hydrolysis.[1]

-

Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins). Opening a cold vial condenses atmospheric water onto the peptide, ruining it.[1]

-

Solution Stability: Once dissolved (e.g., in DMSO), aliquot and freeze at -80°C. Avoid freeze-thaw cycles.

References

-

Food and Drug Administration (FDA). (2021).[1][3][4] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Guidance for Industry. [Link]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Context on Boc stability). [Link]

Sources

Conformational Analysis of Boc-Pro-Ala-Gly-OH: A Technical Guide

Executive Summary & Strategic Framework

The tripeptide derivative Boc-Pro-Ala-Gly-OH represents a canonical model for studying

For researchers in drug discovery, characterizing this specific sequence is not merely an academic exercise; it is a validation of turn-mimetic design . If this linear sequence can maintain a stable secondary structure in solution, it validates the scaffold for peptidomimetic inhibitor design.

This guide moves beyond standard textbook definitions to provide a rigorous, self-validating workflow for solving the solution-state conformation of Boc-Pro-Ala-Gly-OH, integrating High-Field NMR, Circular Dichroism (CD), and Molecular Dynamics (MD).

Phase I: Sample Preparation & Solvent Strategy

The choice of solvent dictates the observable conformation. A "one-solvent" approach is scientifically flawed for flexible peptides.

The Dual-Solvent Protocol

To rigorously define the conformational ensemble, you must analyze the peptide in environments with varying hydrogen-bonding potential.

| Solvent System | Role | Technical Justification |

| CDCl | Turn Promoter | Low dielectric constant ( |

| DMSO-d | Turn Challenger | High dielectric ( |

| H | Bio-Mimetic | Mimics physiological conditions. However, rapid amide proton exchange often hampers NOE observation. Use pH 5.0 to minimize exchange rates. |

Preparation Steps

-

Lyophilization: Ensure Boc-Pro-Ala-Gly-OH is lyophilized from water/acetic acid to remove counter-ions that distort chemical shifts.

-

Concentration: Prepare samples at 2–5 mM .

-

Why? Higher concentrations (>10 mM) risk aggregation (intermolecular

-sheets), which produces false NOE signals mimicking intramolecular turns.

-

-

Reference: Add TMS (Tetramethylsilane) for CDCl

or DSS for aqueous samples.

Phase II: NMR Spectroscopy (The Analytical Core)

NMR is the only technique capable of atomic-level resolution for this peptide. The workflow relies on three pillars: Chemical Shift Indexing , Temperature Coefficients , and NOE Constraints .

1D H NMR & Assignment Strategy

The first challenge is the Boc-Pro bond. Unlike amide bonds, the urethane bond of Boc-Pro undergoes slow cis/trans isomerization on the NMR timescale.

-

Major Isomer (Trans): typically >80%. Favors extended or turn conformations.

-

Minor Isomer (Cis): typically <20%. Often recognized by a distinct high-field shift of the Pro-

proton.

Protocol:

-

Acquire 1D

H spectrum (64 scans). -

Identify two sets of resonances.[2][3] Integrate signals to determine the

ratio. -

Focus structural analysis on the major (trans) isomer.

Temperature Coefficients ( )

This is the self-validating metric for hydrogen bonding. In a

Experimental Setup:

-

Range: 298 K to 323 K (25°C to 50°C).

-

Step: 5 K increments.

-

Plot: Chemical shift (

) vs. Temperature (

Interpretation Logic:

| Interpretation | Structural Implication for Boc-Pro-Ala-Gly-OH | |

| > -3.0 (e.g., -2.0) | Solvent Shielded | Strong Intramolecular H-bond. Likely the Gly-NH in a stable |

| -3.0 to -5.0 | Equilibrium | Transient H-bond or rapid dynamic averaging. |

| < -6.0 (e.g., -8.0) | Solvent Exposed | No H-bond. Likely the Ala-NH , which points outward in standard turns. |

2D NOESY / ROESY: The "Sequential Walk"

For a small peptide (MW ~360 Da), the correlation time (

-

Critical Adjustment: Do NOT use standard NOESY if

. The signal will vanish. -

Solution: Use ROESY (Rotating frame Overhauser Effect Spectroscopy) with a mixing time of 200–300 ms.

Diagnostic NOEs for

- : Strong in Type I, Weak in Type II.

- : Strong in Type II, Weak in Type I.

- : Key for defining the loop exit.

Visualization: The Analytical Workflow

The following diagram illustrates the decision matrix for assigning the secondary structure based on the experimental data derived above.

Figure 1: Logic flow for determining the conformational ensemble of Boc-Pro-Ala-Gly-OH.

Phase III: Ancillary Techniques (CD & IR)

While NMR provides atomic resolution, Circular Dichroism (CD) provides a rapid ensemble average.

CD Spectroscopy Protocol

-

Concentration: 0.1 mg/mL in Trifluoroethanol (TFE) or Methanol. TFE stabilizes turns.

-

Pathlength: 0.1 cm quartz cuvette.

-

Scan Range: 190–250 nm.[1]

Spectral Signatures:

-

Type II

-Turn: Positive band at ~224 nm, Negative band at ~205 nm. -

Type I

-Turn: Pattern resembles -

Random Coil: Strong negative band near 195–200 nm.

FT-IR (Amide Region)

-

Amide I Region (1600–1700 cm

):-

1660–1680 cm

: Indicates -

1630–1640 cm

: Indicates

-

-

Validation: If you see a band at 1630 cm

, dilute the sample. If the band persists, it is intramolecular; if it disappears, it was aggregation.

Phase IV: Computational Validation (MD)

Experimental data for small peptides represents a time-averaged ensemble. Molecular Dynamics (MD) simulations are required to deconvolve this average.

Simulation Protocol

-

Force Field: AMBER ff14SB or CHARMM36m (optimized for backbone propensities).

-

Solvent Model:

-

Explicit: TIP3P water box (most accurate but computationally expensive).

-

Implicit: GB (Generalized Born) for rapid screening of conformers.

-

-

Restraints: Apply NMR-derived distance constraints (NOE) as "flat-bottom" harmonic potentials.

-

Example: If NOE indicates

, apply penalty only if

-

Cluster Analysis

Do not look at a single snapshot. Perform cluster analysis (e.g., K-means) on the trajectory.

-

Goal: Identify the top 3 populated clusters.

-

Success Metric: The centroid of the most populous cluster should satisfy >90% of NMR NOE constraints.

References

-

Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition, 21(7), 512-523.

- Foundational text on using DMSO temperature coefficients for H-bond determin

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

- The authoritative standard for NOE connectivity p

-

Perczel, A., & Fasman, G. D. (1992).

-Turn Models." Protein Science, 1(3), 378-395.- Specific CD spectral d

-

Dyson, H. J., & Wright, P. E. (1991). "Defining Solution Conformations of Small Linear Peptides." Annual Review of Biophysics, 20, 519-538.

- Establishes the flexibility of linear peptides like Boc-Pro-Ala-Gly-OH in w

-

Case, D. A., et al. (2005). "The Amber Biomolecular Simulation Programs." Journal of Computational Chemistry, 26(16), 1668-1688.

- Reference for the AMBER force fields recommended in the MD section.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Boc-Pro-Ala-Gly-OH

Introduction: The Rationale and Robustness of Boc-Based Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein synthesis in modern research and drug development.[1][2] This guide provides a detailed protocol for the synthesis of the tripeptide Boc-Pro-Ala-Gly-OH using the tert-butyloxycarbonyl (Boc) protection strategy. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method, particularly advantageous for synthesizing complex or lengthy peptides where aggregation can be a significant hurdle.[3] This approach relies on a graduated acid lability for the removal of protecting groups. The temporary Nα-Boc group is cleaved under moderate acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[2][4][5]

The choice of the Boc protecting group for the α-amino group of amino acids is pivotal to this strategy. It effectively shields the amine as a carbamate, preventing unwanted side reactions during peptide bond formation.[6][7] Its removal is a clean, acid-catalyzed process that proceeds through a stable tert-butyl cation intermediate, liberating the free amine for the next coupling step.[8]

This document will guide researchers, scientists, and drug development professionals through the theoretical underpinnings and practical execution of synthesizing Boc-Pro-Ala-Gly-OH, a sequence incorporating the conformationally rigid proline residue.[7][9]

Core Principles and Experimental Causality

The successful synthesis of a peptide is a cyclical process, with each cycle comprising three key steps: deprotection, activation, and coupling. The entire process is conducted on an insoluble solid support, or resin, which simplifies the purification process to mere filtration and washing after each step.[2]

The Solid Support: Merrifield Resin

For the synthesis of a peptide with a C-terminal carboxylic acid, the Merrifield resin is a classic and highly effective choice.[1][10] This resin is a polystyrene-based polymer functionalized with chloromethyl groups, which serve as the anchor points for the first amino acid.[1][11] The swelling of this resin in appropriate solvents like dichloromethane (DCM) and dimethylformamide (DMF) is crucial for reagent accessibility and reaction efficiency.[1][12]

The Cyclical Workflow: A Step-by-Step Rationale

-

Resin Preparation and First Amino Acid Attachment: The synthesis begins with the swelling of the Merrifield resin in a suitable solvent to ensure that the reactive sites are accessible. The first amino acid, in this case, Glycine (Gly), is attached to the resin. To avoid racemization, the Boc-protected amino acid is typically attached as its cesium salt.[10]

-

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM.[8][10] This step must be carefully controlled to ensure complete deprotection without premature cleavage of the peptide from the resin.[10]

-

Neutralization: Following deprotection, the newly formed N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine necessary for the subsequent coupling reaction.[5]

-

Activation and Coupling: The carboxylic acid of the incoming Boc-protected amino acid (Boc-Ala-OH, then Boc-Pro-OH) is activated to facilitate the formation of the amide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[13][14] More modern and efficient coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[14][15]

-

Monitoring the Reaction: The completeness of the coupling reaction is critical for the final purity of the peptide. The ninhydrin (Kaiser) test is a reliable qualitative method for detecting the presence of free primary amines.[16][17][18] A negative ninhydrin test (indicated by a lack of deep blue color) signifies a complete coupling reaction.[16][19][20] For secondary amines like proline, a specific test such as the isatin or chloranil test is required.[3]

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

Experimental Workflow: Synthesis of Boc-Pro-Ala-Gly-OH

The following diagram illustrates the cyclical nature of Boc-SPPS for the synthesis of the target tripeptide.

Caption: Boc-SPPS workflow for Boc-Pro-Ala-Gly-OH synthesis.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis of Boc-Pro-Ala-Gly-OH.

| Parameter | Value | Rationale |

| Resin | Merrifield Resin | For C-terminal carboxylic acid.[1][10] |

| Resin Substitution | 0.3 - 0.8 mmol/g | Balances yield and potential for steric hindrance.[3] |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Drives the coupling reaction to completion.[3] |

| Coupling Reagent Excess | 3 - 5 equivalents | Ensures efficient activation of the amino acid. |

| Deprotection Solution | 25-50% TFA in DCM | Effective for Boc group removal without significant resin cleavage.[10] |

| Neutralization Solution | 5-10% DIEA in DCM | A non-nucleophilic base to prevent side reactions. |

| Coupling Reaction Time | 1 - 4 hours | Typically sufficient for complete reaction, monitored by ninhydrin/isatin test.[3] |

| Deprotection Time | 20 - 30 minutes | Adequate for complete Boc removal.[3] |

Detailed Step-by-Step Protocol

This protocol outlines the manual synthesis of Boc-Pro-Ala-Gly-OH on a 0.5 mmol scale.

Materials and Reagents

-

Merrifield resin (1% DVB, 100-200 mesh, ~0.7 mmol/g substitution)

-

Boc-Gly-OH[21]

-

Boc-Ala-OH

-

Boc-Pro-OH[7]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Ninhydrin test kit

-

Isatin test reagents

-

Methanol (MeOH)

-

Isopropanol (IPA)

-

Cesium carbonate (Cs₂CO₃)

Protocol

Part 1: Attachment of the First Amino Acid (Boc-Gly-OH) to Merrifield Resin

-

Resin Swelling: Place 0.71 g of Merrifield resin (~0.5 mmol) in a reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Preparation of Boc-Gly-Cesium Salt: In a separate flask, dissolve 0.55 g (3.1 mmol) of Boc-Gly-OH in 10 mL of MeOH. Add 0.51 g (1.55 mmol) of Cs₂CO₃ dissolved in a minimal amount of water. Stir for 1 hour and then evaporate the solvent to dryness under reduced pressure.

-

Attachment Reaction: To the dried Boc-Gly-cesium salt, add the swollen Merrifield resin suspended in 10 mL of DMF. Heat the mixture to 50°C and agitate for 12-24 hours.

-

Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

Part 2: Peptide Chain Elongation (Cycles for Ala and Pro)

Cycle 1: Coupling of Boc-Ala-OH

-

Resin Swelling: Swell the Boc-Gly-resin in 10 mL of DCM for 20 minutes.

-

Deprotection: Drain the DCM. Add 10 mL of 50% TFA in DCM and agitate for 2 minutes (pre-wash).[10] Drain and add a fresh 10 mL of 50% TFA in DCM. Agitate for 25 minutes.[10]

-

Washing: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).

-

Neutralization: Add 10 mL of 10% DIEA in DCM and agitate for 10 minutes. Repeat this step once.

-

Washing: Wash the resin with DCM (5 x 10 mL).

-

Ninhydrin Test: Take a small sample of the resin beads and perform the ninhydrin test. A deep blue color indicates the presence of the free amine.[16][17]

-

Coupling: In a separate vessel, dissolve 0.47 g (2.5 mmol) of Boc-Ala-OH and 0.38 g (2.5 mmol) of HOBt in 5 mL of DMF. Add 0.39 mL (2.5 mmol) of DIC. Stir for 10 minutes at 0°C. Add this pre-activated solution to the neutralized resin. Agitate for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Ninhydrin Test: Perform a ninhydrin test. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, repeat the coupling step.

Cycle 2: Coupling of Boc-Pro-OH

-

Repeat steps 1-5 from Cycle 1 to deprotect and neutralize the N-terminus of the Ala-Gly-resin.

-

Isatin Test: For the secondary amine of proline, perform an isatin or chloranil test to confirm the presence of the free amine.

-

Coupling: In a separate vessel, dissolve 0.54 g (2.5 mmol) of Boc-Pro-OH and 0.38 g (2.5 mmol) of HOBt in 5 mL of DMF. Add 0.39 mL (2.5 mmol) of DIC. Stir for 10 minutes at 0°C. Add this solution to the resin and agitate for 2-4 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Isatin Test: Perform an isatin test to confirm the completion of the coupling.

Part 3: Final Cleavage of the Peptide from the Resin

For the purpose of obtaining Boc-Pro-Ala-Gly-OH, a final cleavage from the resin is not performed as the Boc group is the desired N-terminal protection. The peptide remains attached to the resin. If the fully deprotected peptide (H-Pro-Ala-Gly-OH) is desired, a strong acid cleavage would be necessary. This typically involves treatment with anhydrous HF or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through in-process controls. The qualitative ninhydrin and isatin tests at each cycle are critical checkpoints to ensure the reaction proceeds to completion before the addition of the next amino acid. This self-validating system minimizes the accumulation of deletion sequences, which are often difficult to separate from the target peptide during final purification.

Conclusion

This application note provides a comprehensive and technically grounded protocol for the synthesis of Boc-Pro-Ala-Gly-OH using Boc-SPPS. By understanding the chemical principles behind each step and diligently applying the in-process controls, researchers can confidently and efficiently synthesize this and other peptide sequences. The robustness of the Boc/Bzl strategy, coupled with careful execution, ensures a high-quality product for a wide range of scientific applications.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Fiveable. Merrifield Resin Definition. Available from: [Link]

-

ResearchGate. Functionalization of the Merrifield resin with polyols. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Wikipedia. Ninhydrin. Available from: [Link]

-

ResearchGate. Schematic for functionalization of Merrifield resins with EDT, BDT and.... Available from: [Link]

-

Wikipedia. Merrifield resin. Available from: [Link]

-

Bentham Science Publisher. Merrifield Resin-supported Functionalized Amino Acids as Efficient Catalysts for the Cycloaddition of Carbon Dioxide with Epoxides. Available from: [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]

-

Microbe Notes. Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Available from: [Link]

-

Webneel.com. Ninhydrin Test: A Versatile Method for Detecting Amino Acids and Proteins. Available from: [Link]

-

ResearchGate. One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a | Download Table. Available from: [Link]

-

CDN. Cleavage Cocktail Selection. Available from: [Link]

-

Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link]

-

YouTube. Ninhydrin test (Detection of alpha amino acids). Available from: [Link]

-

LifeTein®. Basic Peptides synthesis introduction. Available from: [Link]

-

PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available from: [Link]

-

BYJU'S. Ninhydrin test. Available from: [Link]

-

ETW International. Boc-Gly-Pro-OH | Protected Amino Acids for Peptides Synthesis. Available from: [Link]

- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

Sources

- 1. fiveable.me [fiveable.me]

- 2. csbio.com [csbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. Merrifield resin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bachem.com [bachem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Ninhydrin - Wikipedia [en.wikipedia.org]

- 17. microbenotes.com [microbenotes.com]

- 18. webneel.com [webneel.com]

- 19. m.youtube.com [m.youtube.com]

- 20. byjus.com [byjus.com]

- 21. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]

Coupling reagents for Boc-Pro-Ala-Gly-OH in peptide synthesis

Application Note: Optimized Synthesis of Boc-Pro-Ala-Gly-OH via In Situ Neutralization

Executive Summary

The synthesis of the tripeptide Boc-Pro-Ala-Gly-OH presents a deceptive challenge. While the sequence appears simple, the specific arrangement of amino acids—particularly the Ala-Gly C-terminal dipeptide—creates a high risk for diketopiperazine (DKP) formation . This side reaction leads to the premature cleavage of the dipeptide from the resin, resulting in drastically reduced yields and the accumulation of deletion impurities (des-Pro sequence).

This guide details an optimized protocol using In Situ Neutralization with high-speed coupling reagents (HATU or DIC/Oxyma Pure ) to kinetically outcompete DKP formation. We move beyond traditional DCC/HOBt methods, which are too slow for this specific sequence risk.

Critical Analysis: The DKP "Trap"

In standard Boc chemistry, the N-terminal amine is deprotected with Trifluoroacetic Acid (TFA), yielding a stable amine salt. The risk arises during the neutralization step .

-

The Mechanism: Upon adding a base (e.g., DIEA) to neutralize the amine salt, the free amine of the penultimate Alanine (H-Ala-Gly-Resin) can intramolecularly attack the benzyl ester linkage of the Glycine-Resin.

-

The Result: This forms a six-membered cyclic dipeptide, cyclo(Ala-Gly) , which detaches from the resin.

-

The Solution: The coupling of the next amino acid (Boc-Pro-OH) must be faster than the rate of cyclization.

Reagent Selection Matrix:

| Feature | DIC / Oxyma Pure | HATU / DIEA | DCC / HOBt |

| Coupling Speed | High | Very High | Low (Not Recommended) |

| DKP Suppression | Good | Excellent (via In Situ Neutralization) | Poor |

| Safety Profile | Green (Non-explosive) | Moderate (Sensitizer) | Low (Allergenic/Carcinogenic) |

| Racemization | Minimal | Low (if base is controlled) | Moderate |

| Recommendation | Primary Choice (Routine) | Critical Choice (If DKP persists) | Obsolete |

Experimental Protocol: In Situ Neutralization

This protocol utilizes HATU for the critical coupling of Boc-Pro-OH to H-Ala-Gly-Resin to ensure the reaction rate exceeds the DKP formation rate.

Materials:

-

Resin: Boc-Gly-PAM Resin (0.5 mmol/g loading). PAM linkers are more stable to TFA than Merrifield, reducing premature loss.

-

Solvents: DMF (Peptide grade), DCM, TFA (neat).

-

Reagents: Boc-Ala-OH, Boc-Pro-OH, HATU, DIEA (Diisopropylethylamine).

Workflow Steps:

A. Preparation of H-Ala-Gly-Resin (Standard Cycle)

-

Deprotection: Treat Boc-Gly-Resin with 50% TFA/DCM (2 x 1 min).

-

Wash: DCM (3x), DMF (3x).

-

Neutralization: 10% DIEA in DMF (2 x 1 min).

-

Coupling 1: Activate Boc-Ala-OH (3 eq) with DIC/Oxyma (3 eq) in DMF. Add to resin.[1][2][3] Shake 30 min.

-

Wash: DMF (3x), DCM (3x).

B. Critical Step: Coupling Boc-Pro-OH (In Situ Neutralization) Rationale: We skip the separate neutralization wash to minimize the time the Ala-Gly dipeptide sits in a basic state without activated ester present.

-

Deprotection: Treat H-Ala-Gly-Resin with neat TFA (2 x 1 min). Flow wash method preferred.

-

Wash: Flow wash with DCM followed by DMF to remove excess TFA, but DO NOT add base yet. The resin should remain as the TFA salt.

-

Activation (Prepare immediately before addition):

-

Dissolve Boc-Pro-OH (4 eq) and HATU (3.8 eq) in minimal DMF.

-

Add DIEA (8 eq). Note: 4 eq neutralizes the resin salts, 4 eq activates the amino acid.

-

-

Coupling: Immediately add the activated Boc-Pro/HATU/DIEA mixture to the protonated resin.

-

Reaction Time: Shake for 10–15 minutes. The high concentration of active ester captures the amine the instant it is neutralized.

-

Wash: DMF (3x), DCM (3x).

C. Cleavage

-

Treat resin with HF/p-Cresol (90:10) for 1 hour at 0°C.

-

Precipitate with cold diethyl ether. Lyophilize.

Visualizing the Mechanism

The following diagrams illustrate the competition between the desired coupling and the unwanted DKP side reaction.

Caption: Kinetic competition: High-speed coupling (Green path) must outpace intramolecular cyclization (Red path).

Caption: Optimized SPPS workflow emphasizing the critical handling of the Ala-Gly intermediate.

References

-

Albericio, F., & Tulla-Puche, J. (2008). The Power of Chemoselectivity: Functional Groups in Peptide Synthesis. Chemical Reviews , 108(11), 4437-4482. Link

-

Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990).[1] Use of BOP reagent for the suppression of diketopiperazine formation in Boc/Bzl solid-phase peptide synthesis. Tetrahedron Letters , 31(50), 7363-7366. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557-6602. Link

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal , 15(37), 9394-9403. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research , 40(3-4), 180-193. Link

Sources

High-Efficiency Deprotection of Boc-Pro-Ala-Gly-OH Using Trifluoroacetic Acid (TFA)

Topic: Boc-Pro-Ala-Gly-OH deprotection conditions using TFA Content Type: Application Notes and Protocols

Abstract

This application note details the optimized protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from the tripeptide Boc-Pro-Ala-Gly-OH. While Boc acidolysis is a standard procedure, the presence of an N-terminal proline residue necessitates specific handling to prevent diketopiperazine (DKP) formation during post-cleavage processing. This guide provides a robust, self-validating methodology using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), ensuring high yield and purity of the resulting H-Pro-Ala-Gly-OH · TFA salt.[1]

Introduction & Mechanistic Insight

The Chemistry of Boc-Pro-Ala-Gly-OH

The tripeptide Pro-Ala-Gly is a structural motif frequently encountered in collagen-related research and biomaterial synthesis. The Boc group protects the N-terminal secondary amine of the proline.

Structural Considerations:

-

Proline (Pro): The N-terminal proline possesses a secondary amine. Upon deprotection, this amine is highly nucleophilic (once neutralized), increasing the risk of intramolecular cyclization.

-

Alanine (Ala) & Glycine (Gly): These residues possess non-reactive side chains, simplifying the scavenger cocktail requirements compared to peptides containing Trp, Met, or Cys.

Reaction Mechanism: Acidolysis

The deprotection proceeds via an acid-catalyzed elimination (E1 mechanism). TFA protonates the Boc carbonyl oxygen, leading to the collapse of the tert-butyl carbamate.[2] This generates a tert-butyl cation (

Critical Mechanistic Control:

The generated

The Diketopiperazine (DKP) Risk

A critical failure mode in Pro-containing peptides is DKP formation.

-

Risk Factor: The sequence H-Pro-Ala-X is susceptible to cyclization where the N-terminal Pro amine attacks the carbonyl of the Alanine residue, cleaving the peptide bond between Ala and Gly.

-

Mitigation: This reaction is base-catalyzed. By isolating the product as the TFA salt and avoiding prolonged exposure to neutral/basic aqueous conditions, DKP formation is effectively suppressed.

Experimental Workflow Visualization

Process Flow Diagram

The following diagram outlines the critical path for the deprotection workflow.

Figure 1: Step-by-step workflow for the solution-phase deprotection of Boc-Pro-Ala-Gly-OH.

Detailed Protocol

Materials & Reagents

| Reagent | Grade | Role |

| Boc-Pro-Ala-Gly-OH | >95% Purity | Starting Material |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Acidolysis Reagent |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Diethyl Ether ( | ACS Reagent | Precipitant (Must be ice-cold) |

| Water ( | Milli-Q | Scavenger (Optional but recommended) |

Procedure

Step 1: Preparation

-

Weigh 100 mg (approx.[3] 0.23 mmol) of Boc-Pro-Ala-Gly-OH into a clean, dry 10 mL round-bottom flask.

-

Add 1.0 mL of DCM and stir until fully dissolved. Note: If solubility is poor, a small amount of Methanol (MeOH) can be added, but pure DCM is preferred to prevent methyl ester formation.

Step 2: Acidolysis Reaction

-

Prepare a Cleavage Cocktail : Mix 1.0 mL of TFA with 0.05 mL (50 µL) of

(Scavenger).-

Why Water? Water effectively traps the tert-butyl cation. While TIS (Triisopropylsilane) is common, it is unnecessary for this sequence and harder to remove.

-

-

Add the TFA cocktail dropwise to the stirring peptide solution.

-

Final Concentration: ~50% TFA v/v.

-

-

Seal the flask (with a vent needle for

escape) and stir at Room Temperature (20–25°C) for 45–60 minutes .

Step 3: Monitoring (Self-Validation)

-

TLC Method: Spot the reaction mixture against the starting material on Silica Gel 60 plates.

-

Mobile Phase:

:MeOH:AcOH (90:10:1). -

Visualization: Ninhydrin stain. The product (free amine) will stain dark red/purple immediately. The starting material (Boc-protected) stains poorly or requires heating.

-

Criterion: Disappearance of the high-Rf Boc spot.

-

Step 4: Workup & Isolation

-

Evaporation: Remove volatiles using a rotary evaporator or a stream of nitrogen.

-

Critical: Keep the bath temperature below 30°C to minimize thermal stress.

-

Co-evaporation: Add 2 mL of DCM and re-evaporate (repeat 2x) to remove residual TFA.

-

-

Precipitation:

-

Add 10 mL of ice-cold Diethyl Ether (or MTBE) to the oily residue.

-

Triturate (scratch the side of the flask) with a spatula to induce crystallization. A white precipitate should form immediately.

-

-

Centrifugation: Transfer the suspension to a centrifuge tube. Centrifuge at 3000 rpm for 5 minutes . Decant the supernatant.

-

Washing: Resuspend the pellet in fresh cold ether, centrifuge, and decant (repeat 2x).

Step 5: Drying

-

Dry the pellet under high vacuum (lyophilizer or vacuum desiccator) for at least 4 hours.

-

Storage: Store at -20°C. The product is the hygroscopic TFA salt.

Troubleshooting & Validation

Quantitative Data Summary

| Parameter | Specification | Observation/Notes |

| Appearance | White to off-white powder | Yellowing indicates oxidation or residual TFA |

| Yield | > 90% | Losses usually occur during precipitation (solubility in ether) |

| Purity (HPLC) | > 95% | Main impurity: DKP (if neutralized improperly) |

| Mass Spec (ESI) | Expected mass shift: -100.1 Da (Boc removal) |

Pathway of DKP Formation (Warning)

The following diagram illustrates the side reaction that must be avoided during workup.

Figure 2: Potential degradation pathway via Diketopiperazine formation upon exposure to basic conditions.

Validation Checks

-

ESI-MS: Confirm the mass of H-Pro-Ala-Gly-OH.

-

Boc-Pro-Ala-Gly-OH MW: ~429.5 g/mol

-

Product MW: ~329.4 g/mol

-

Look for

.

-

-

NMR (

): Disappearance of the singlet at

References

-

Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[] International Journal of Peptide and Protein Research. Link

-

Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society. Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[5][][6][7] Chemical Reviews. Link

-

Steinauer, R., et al. (1989). "Diketopiperazine formation in solid-phase peptide synthesis." International Journal of Peptide and Protein Research. Link

-

BenchChem. (2025). "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)." BenchChem Application Notes. Link

Sources

- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

Application Note: Protocol for Coupling Boc-Pro-Ala-Gly-OH to Merrifield Resin

Executive Summary

This Application Note details the protocol for anchoring the tripeptide Boc-Pro-Ala-Gly-OH onto a chloromethyl polystyrene (Merrifield) support. Unlike standard stepwise Solid Phase Peptide Synthesis (SPPS), loading a pre-synthesized peptide fragment (fragment condensation) requires specific considerations to prevent racemization and ensure high coupling efficiency.

We utilize the Cesium Salt Method (Gisin Protocol) , the gold standard for esterifying Boc-protected carboxylates to halogenated resins. This method minimizes side reactions and maximizes substitution levels compared to standard carbodiimide (DIC) activation.

Key Technical Advantages of this Protocol:

-

Racemization Control: The C-terminal amino acid is Glycine , which is achiral. This eliminates the risk of C-terminal racemization (oxazolone formation) during the loading step, a common failure point in fragment coupling.

-

Resin Compatibility: Optimized for Merrifield (Cl-CH₂-PS) and PAM resins, compatible with Boc/Benzyl chemistry strategies.

-

High Loading Efficiency: The cesium counter-ion enhances the nucleophilicity of the carboxylate, facilitating displacement of the benzylic chloride on the resin.

Strategic Rationale & Mechanism

The coupling reaction proceeds via an SN2 nucleophilic displacement. The cesium salt of the peptide carboxylate attacks the electrophilic methylene carbon of the resin's benzyl chloride linker.

Why Cesium? Cesium (Cs⁺) has a large ionic radius (1.67 Å) and low charge density, which results in a "loose" ion pair with the carboxylate anion in organic solvents (DMF). This increases the effective concentration of the free carboxylate nucleophile, significantly accelerating the reaction rate compared to sodium or potassium salts.

Reaction Scheme

Materials & Reagents

| Component | Grade/Specification | Notes |

| Peptide | Boc-Pro-Ala-Gly-OH | Purity >98%; C-terminal free acid. |

| Resin | Merrifield Resin (Chloromethyl polystyrene) | Substitution: 0.5 – 1.0 mmol/g. |

| Base | Cesium Carbonate (Cs₂CO₃) | 20% aqueous solution.[1][2][3] |

| Solvent A | Ethanol (EtOH) / Water | For salt formation. |

| Solvent B | N,N-Dimethylformamide (DMF) | Anhydrous (Water <0.03%). Critical. |

| Solvent C | Dichloromethane (DCM) | HPLC Grade. |

| Validation | Picric Acid or HPLC reagents | For loading determination. |

Experimental Protocols

Phase 1: Preparation of the Cesium Salt

Objective: Convert the free acid peptide into a dry, nucleophilic cesium salt. Water is a poison to the subsequent reaction (hydrolysis of resin sites).

-

Dissolution: Dissolve Boc-Pro-Ala-Gly-OH (1.0 eq. relative to desired resin loading, usually 1.2 eq. relative to resin capacity) in a mixture of EtOH (5 mL/mmol) and Water (0.5 mL/mmol) .[2][3]

-

Titration: Slowly add 20% aq. Cs₂CO₃ dropwise while monitoring pH.

-

Target: pH 7.0 (Neutral).

-

Caution: Do not exceed pH 7.5. Excess base will cause premature cleavage of the benzyl ester later.

-

-

Evaporation: Rotovap the neutral solution to dryness at 40°C.

-

Azeotropic Drying (CRITICAL):

-

Add anhydrous DMF (5 mL/mmol) to the residue.

-

Rotovap to dryness.

-

Repeat this step 3 times. This ensures the removal of all trace water.

-

Result: A white, powdery solid or foam. Keep under vacuum/desiccator until use.

-

Phase 2: Coupling to Resin (Gisin Method)

Objective: Anchor the peptide to the solid support.

-

Resin Swelling: Place Merrifield resin (1.0 eq.) in a reaction vessel. Add DMF (8-10 mL/g) and swell for 30 minutes. Drain.

-

Reaction Setup:

-

Incubation:

-

Shake or rotate gently at 50°C for 16–24 hours .

-

Note: Higher temperatures (>60°C) increase the risk of Boc cleavage; lower temperatures (<40°C) result in poor loading.

-

-

Washing:

Phase 3: Capping (Optional but Recommended)

Objective: Block any remaining chloromethyl groups to prevent "deletion sequences" in future steps.

-

Add Cesium Acetate (2.0 eq.) in DMF.

-

Shake at 50°C for 4 hours.

-

Wash thoroughly (DMF, DCM, MeOH).[1]

Workflow Visualization

Figure 1: Workflow for the Cesium Salt (Gisin) coupling method.[3] Note the critical drying step (Red) to prevent hydrolysis.

Validation & Quality Control

To ensure the protocol was successful, use one of the following methods to calculate the Substitution Level (S) (mmol/g).

Method A: Weight Gain (Non-Destructive)

The simplest method for fragment coupling.

- : Weight of starting resin (g)

- : Weight of dried peptide-resin (g)

- : Molecular weight of Boc-Pro-Ala-Gly-OH (343.4 g/mol )

- : 36.5 g/mol (Correction for loss of Cl from resin)

Method B: HF Cleavage & HPLC (Definitive)

-

Treat 10 mg of dried resin with anhydrous HF (or TFMSA) to cleave the peptide.

-

Analyze the filtrate by RP-HPLC.

-

Compare peak area against a standard curve of Boc-Pro-Ala-Gly-OH.

-

Note: This confirms not just loading, but that the peptide structure remained intact (no degradation).

Expert Insights & Troubleshooting

The "Glycine Advantage"

In most fragment couplings, the activation of the C-terminal amino acid carries a risk of racemization via oxazolone formation. However, because your sequence is Boc-Pro-Ala-Gly-OH , the C-terminal residue is Glycine . Glycine is achiral. Therefore, racemization is structurally impossible at the coupling site. This allows you to use longer reaction times (24h+) to drive coupling to completion without fear of epimerization.

Solubility Issues

Tripeptides can sometimes aggregate. If the Cesium salt of Boc-Pro-Ala-Gly-OH is difficult to dissolve in pure DMF at the required concentration:

-

Action: Add a small amount of DMSO (up to 10% v/v). DMSO is compatible with the displacement reaction and improves solubility of peptide salts.

Proline N-Terminus Verification

If you plan to elongate this peptide further, remember that after removing the Boc group, you will have an N-terminal Proline .

-

Warning: The standard Kaiser (Ninhydrin) Test does not work well for Proline (secondary amine). It yields a weak red/brown color instead of blue.[6]

-

Solution: Use the Chloranil Test or Isatin Test to verify deprotection of the Proline residue in subsequent steps.

References

-

Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-Pro-Ala-Gly-OH in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing the Boc-Pro-Ala-Gly-OH tripeptide. Low coupling efficiency at this step is a common yet surmountable hurdle. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate this difficult coupling and achieve a higher yield and purity of your target peptide.

The Challenge: Understanding the Intricacies of the Pro-Ala-Gly Sequence

The Boc-Pro-Ala-Gly-OH sequence presents a trifecta of synthetic challenges in SPPS, each contributing to reduced coupling efficiency. A fundamental understanding of these underlying factors is crucial for effective troubleshooting.

-

Steric Hindrance of Proline: Proline's unique cyclic structure, with its side chain looping back to form a secondary amine with the backbone nitrogen, imposes significant steric hindrance.[1] This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation.[1]

-

Diketopiperazine (DKP) Formation: The Pro-Ala dipeptide sequence is particularly susceptible to this side reaction, especially in Fmoc-SPPS, but it can also be a concern in Boc-SPPS under certain conditions. DKP formation involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a significant loss of yield.[1][2]

-

Peptide Aggregation: The Ala-Gly motif, especially within a growing peptide chain, has a known propensity to promote the formation of secondary structures like β-sheets. This on-resin aggregation can cause the peptide chains to clump together, effectively burying the reactive N-terminal amine and preventing it from participating in the coupling reaction.[3]

Troubleshooting Guide: A Stepwise Approach to Overcoming Low Coupling Efficiency

This guide is structured as a series of questions and answers to directly address the problems you may be facing. We will start with the most common and easiest-to-implement solutions and progress to more advanced techniques.

Q1: My initial coupling of Boc-Pro-Ala-Gly-OH resulted in a low yield. What is the first thing I should try?

A1: Perform a Double Coupling.

This is the most straightforward and often effective first step. A single coupling may not be sufficient to drive the reaction to completion due to the aforementioned challenges.

-

Rationale: By repeating the coupling step with fresh reagents, you increase the probability of the unreacted N-terminal amines on the resin encountering an activated amino acid, thereby improving the overall yield.[4]

-

Protocol: See "Experimental Protocol 1: Double Coupling" for a detailed procedure.

Q2: I performed a double coupling, but the Kaiser test is still positive, or my yield is unacceptably low. What's the next step?

A2: Switch to a More Potent Coupling Reagent.

Standard carbodiimide-based coupling reagents like DCC or DIC, even with additives like HOBt, may not be sufficiently reactive to overcome the steric hindrance of the proline residue.

-

Rationale: Onium salt-based reagents, such as uronium or phosphonium salts, are generally more effective for sterically demanding couplings.[5] Reagents like HATU, HBTU, and PyBOP form highly reactive active esters, leading to faster and more efficient reactions.[5] HATU is often considered superior for many "difficult" couplings due to its high reactivity.[5][6]

-

Recommendation: Switch to HATU as your coupling reagent. See "Experimental Protocol 2: HATU-Mediated Coupling" for a detailed procedure.

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency for Hindered Residues | Key Considerations |

| DCC/HOBt | Carbodiimide | 1-4 hours | Moderate | Can cause dehydration of Asn and Gln side chains. Insoluble urea byproduct. |

| DIC/HOBt | Carbodiimide | 1-4 hours | Moderate | Soluble urea byproduct, easier removal than DCC. |

| HBTU | Uronium Salt | 15-60 minutes | High | Risk of guanidinylation of the N-terminus if used in excess.[5] |

| HATU | Uronium Salt | 15-60 minutes | Very High | Generally considered one of the most effective for difficult couplings. Lower risk of racemization.[5][6] |

| PyBOP | Phosphonium Salt | 15-60 minutes | High | Avoids guanidinylation side reactions.[7] |

Q3: I've tried a more potent coupling reagent and double coupling, but I'm still facing issues. Could the solvent be the problem?

A3: Yes, optimizing your solvent system can significantly impact coupling efficiency.

-

Rationale: The choice of solvent affects resin swelling, which is critical for reagent accessibility to the growing peptide chain. For aggregation-prone sequences, using a more polar solvent or a solvent mixture can help to disrupt secondary structures and improve solvation.[3][8]

-

Recommendations:

-

Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in solubilizing growing peptide chains and disrupting aggregates.

-

Use a Solvent Mixture: A mixture of DMF and Dichloromethane (DCM) can sometimes improve coupling efficiency.

-

Consider Chaotropic Agents: In severe cases of aggregation, adding a chaotropic salt like LiCl or KSCN to the coupling mixture can help to break up secondary structures.

-

Experimental Protocols

Experimental Protocol 1: Double Coupling

This protocol assumes you have just completed the first coupling of Boc-Pro-Ala-Gly-OH and have identified it as incomplete via a positive Kaiser test or other monitoring method.

-

Wash: After the initial coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts and excess reagents from the first coupling.

-

Prepare Fresh Reagents: Prepare a fresh solution of Boc-Pro-Ala-Gly-OH and your chosen coupling reagent and base at the same concentrations used for the initial coupling.

-

Second Coupling: Add the fresh coupling solution to the resin.

-

React: Allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

-

Monitor: Perform a Kaiser test (see Protocol 3) to check for completion.

-

Wash: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.

Experimental Protocol 2: HATU-Mediated Coupling

This protocol outlines the use of HATU for the coupling of Boc-Pro-Ala-Gly-OH.

-

Resin Preparation: Ensure the resin-bound peptide with the free N-terminal amine is washed and neutralized according to your standard Boc-SPPS protocol.

-

Reagent Preparation:

-

In a separate vessel, dissolve Boc-Pro-Ala-Gly-OH (2-4 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (3 equivalents) to the solution and mix briefly.

-

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended up to 2 hours.[6]

-

Monitoring: Monitor the reaction progress using the Kaiser test (Protocol 3).

-

Wash: Upon completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Experimental Protocol 3: Kaiser (Ninhydrin) Test

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.

-

Reagent Preparation:

-

Reagent A: Dissolve 5g of ninhydrin in 100 mL of ethanol.

-

Reagent B: Dissolve 80g of phenol in 20 mL of ethanol.

-

Reagent C: 0.001 M aqueous KCN, diluted 1:100 in pyridine.

-

-

Procedure:

-

Interpretation:

-

Intense blue solution and blue beads: Incomplete coupling (free primary amines present).

-

Yellow or colorless solution and beads: Complete coupling (no free primary amines).

-

Note on Proline: The N-terminal proline will give a reddish-brown color with the Kaiser test.

-

Visualizing the Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting low coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-SPPS sometimes preferred over Fmoc-SPPS for "difficult" sequences?

While Fmoc chemistry is more common due to its milder deprotection conditions, the Boc/Bzl strategy can be more robust for synthesizing long or aggregation-prone peptides.[3][11] The repetitive strong acid treatments (TFA) in Boc-SPPS can help to disrupt secondary structures that lead to aggregation, thereby improving reaction efficiency.[3][11]

Q2: Can I use microwave synthesis to improve the coupling of Boc-Pro-Ala-Gly-OH?

Yes, microwave-assisted SPPS can be beneficial. The application of microwave energy can accelerate the coupling reaction and help to overcome kinetic barriers associated with sterically hindered residues and peptide aggregation. However, it is crucial to carefully optimize the temperature and irradiation time to avoid side reactions.

Q3: Are there any alternatives to the Kaiser test for monitoring the coupling to proline?

Since the Kaiser test gives a different color for the secondary amine of proline, other tests can be used for a clearer result. The Chloranil test or the Isatin test are common alternatives that give a distinct blue color in the presence of a free N-terminal proline.

Q4: What is the impact of resin choice on the synthesis of this tripeptide?

For aggregation-prone sequences, using a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often recommended. This increases the distance between the growing peptide chains on the resin, reducing the likelihood of intermolecular aggregation.

Q5: I suspect diketopiperazine formation is the main cause of my low yield. What are the best strategies to minimize it in Boc-SPPS?

In Boc-SPPS, diketopiperazine formation is less common than in Fmoc-SPPS but can still occur. To minimize this side reaction:

-

Use in situ neutralization protocols: These protocols allow the coupling reaction to compete more effectively with the intramolecular cyclization.[12]

-

Couple a dipeptide: Instead of coupling Boc-Pro-OH to the resin-bound Ala-Gly, you can synthesize the Boc-Pro-Ala dipeptide in solution and then couple it to the Gly-resin. This bypasses the vulnerable dipeptidyl-resin stage.

References

-

Online Inhibitor. (2025, October 21). HATU Peptide Coupling: Precision Amide Bond Formation. [Link]

-

Gong, B., & Lynn, D. G. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 119-128. [Link]

-

Millard, P., et al. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 23(8), 1932. [Link]

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. [Link]

-

AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Li, H., & Williams, E. R. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 26(9), 1546–1553. [Link]

-

ResearchGate. (2016, January 19). Is my peptide forming diketopiperazine in solution?[Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 168. [Link]

-